2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine
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Overview
Description
2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrazolo[4,3-c]pyridines: Studied for their antiproliferative activity against cancer cell lines.
Uniqueness
2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N3/c1-9-4-3-5-11(6-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3,(H2,14,15,16) |
InChI Key |
JKLDZIZJRJVTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC(=NC(=N2)C)N |
Origin of Product |
United States |
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